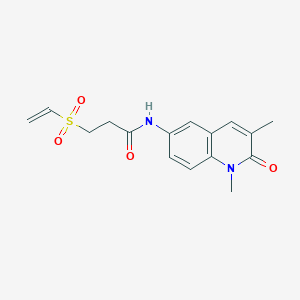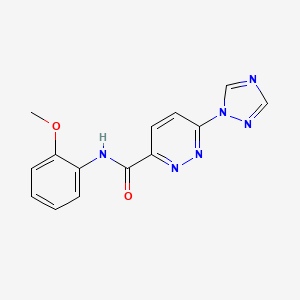
3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. It features a cyclopentyl group, a pyrazin-2-yloxy moiety, and a piperidin-1-yl group, making it a complex molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:
-
Formation of the Pyrazin-2-yloxy Intermediate
Starting Material: Pyrazine-2-ol
Reagents: Alkyl halide (e.g., bromoalkane), base (e.g., potassium carbonate)
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)
-
Synthesis of Piperidin-1-yl Intermediate
Starting Material: Piperidine
Reagents: Alkyl halide (e.g., 3-bromopropan-1-one)
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
-
Coupling Reaction
Starting Materials: Pyrazin-2-yloxy intermediate, piperidin-1-yl intermediate
Reagents: Coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)
Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The pyrazin-2-yloxy and piperidin-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazin-2-yloxy group may facilitate binding to certain proteins, while the piperidin-1-yl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopentyl-1-(3-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
- 3-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one
Uniqueness
3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to the presence of the pyrazin-2-yloxy group, which can confer distinct electronic and steric properties compared to pyridin-2-yloxy or pyrimidin-2-yloxy analogs. This uniqueness can result in different biological activities and pharmacological profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-cyclopentyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(8-7-14-4-1-2-5-14)20-11-3-6-15(13-20)22-16-12-18-9-10-19-16/h9-10,12,14-15H,1-8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTGDACWUOSBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-(2,2-difluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2729301.png)
![3-(Furan-2-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2729302.png)
![7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2729305.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B2729306.png)

![4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2729308.png)



![3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide](/img/structure/B2729312.png)


![2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2729320.png)
